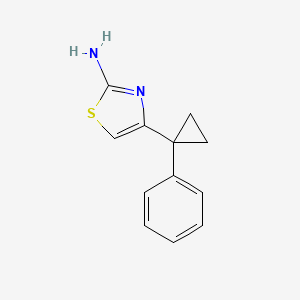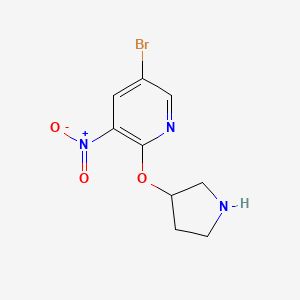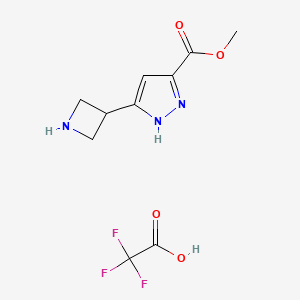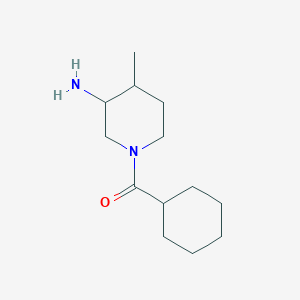![molecular formula C10H9N3 B13529918 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a heterocyclic organic compound featuring a benzimidazole core with a nitrile group attached to the acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methyl-1H-benzo[d]imidazole. This can be achieved through the condensation of o-phenylenediamine with formic acid, followed by methylation using methyl iodide.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. The 1-methyl-1H-benzo[d]imidazole is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it can bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function.
Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system, enhancing the material’s electrical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Lacks the methyl group, which can affect its reactivity and biological activity.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: Similar structure but with the nitrile group at a different position, leading to different chemical properties and applications.
Uniqueness
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-(1-methylbenzimidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-7-12-9-6-8(4-5-11)2-3-10(9)13/h2-3,6-7H,4H2,1H3 |
Clave InChI |
WQDITJQDXQDPLD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)








![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)

